Ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the fluoroquinolone family. Fluoroquinolones are known for their broad-spectrum antibacterial properties, making them valuable in clinical treatments . This compound, like other fluoroquinolones, exhibits high antibacterial activity due to its ability to inhibit bacterial DNA-gyrase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the condensation of 6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving the quinoline ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Products include quinoline derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the compound with hydroxyl groups.
Substitution: Substituted quinoline derivatives with various functional groups replacing the fluorine atoms.
Scientific Research Applications
Ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluoroquinolone derivatives.
Biology: Studied for its antibacterial properties and potential use in combating resistant bacterial strains.
Medicine: Investigated for its potential as a therapeutic agent in treating bacterial infections.
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA-gyrase, an enzyme crucial for DNA replication and transcription. By binding to the DNA-gyrase-DNA complex, it prevents the supercoiling of bacterial DNA, leading to the cessation of bacterial cell division and ultimately cell death .
Comparison with Similar Compounds
- Norfloxacin
- Pefloxacin
- Ciprofloxacin
- Ofloxacin
Comparison: Ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which enhances its antibacterial activity and spectrum compared to other fluoroquinolones . Its dual fluorine substitution provides a higher degree of bacterial DNA-gyrase inhibition, making it more effective against resistant bacterial strains .
Properties
IUPAC Name |
ethyl 6-fluoro-1-[(4-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F2NO3/c1-2-25-19(24)16-11-22(10-12-3-5-13(20)6-4-12)17-8-7-14(21)9-15(17)18(16)23/h3-9,11H,2,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDGJRIYQOPVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)F)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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